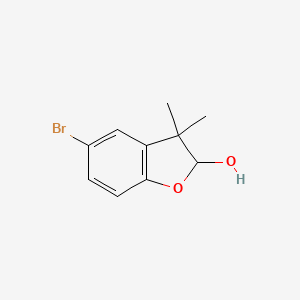![molecular formula C13H16O2 B8424221 3-[2-(benzyloxy)ethyl]cyclobutan-1-one](/img/structure/B8424221.png)
3-[2-(benzyloxy)ethyl]cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[2-(benzyloxy)ethyl]cyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a benzyloxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-[2-(benzyloxy)ethyl]cyclobutan-1-one typically involves the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate. The reaction proceeds through several steps, including bromination of acetone in methanol, followed by cyclization to form the cyclobutanone ring . The reaction conditions are generally mild, and the raw materials are readily available and cost-effective.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-[2-(benzyloxy)ethyl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The benzyloxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives.
科学的研究の応用
3-[2-(benzyloxy)ethyl]cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-[2-(benzyloxy)ethyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
類似化合物との比較
Similar Compounds
Cyclobutanone: The parent compound without the benzyloxyethyl group.
3-(Benzyloxymethyl)cyclobutanone: A similar compound with a benzyloxymethyl group instead of benzyloxyethyl.
Cyclopentanone: A five-membered ring analog.
Uniqueness
3-[2-(benzyloxy)ethyl]cyclobutan-1-one is unique due to the presence of the benzyloxyethyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
3-(2-phenylmethoxyethyl)cyclobutan-1-one |
InChI |
InChI=1S/C13H16O2/c14-13-8-12(9-13)6-7-15-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChIキー |
VZNDMIXOMCHKPU-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1=O)CCOCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(3,4-Dimethoxyphenyl)hydrazono]malononitrile](/img/structure/B8424201.png)




